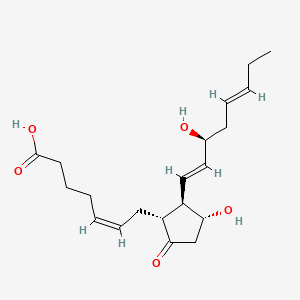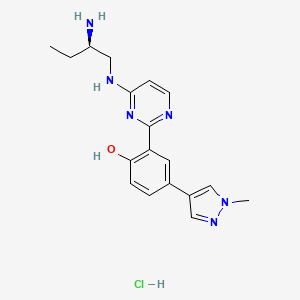
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol is a chemical compound that is commonly used in scientific research. It is a pyrazine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by regulating the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines. It has also been shown to have anti-tumor properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have hypoglycemic effects, as it can lower blood glucose levels.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. Additionally, it has been shown to be relatively safe and non-toxic, which makes it a good candidate for in vivo studies.
One of the main limitations of using 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for research on 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol. One area of research could be to further explore its anti-inflammatory properties and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research could be to explore its potential for the treatment of cancer, particularly in combination with other anti-tumor agents. Additionally, there could be further research on its hypoglycemic effects and its potential for the treatment of diabetes. Finally, there could be further research on its mechanism of action, which could help to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol involves the reaction of 2,3,5-trimethylpyrazine with formaldehyde and sodium borohydride. The product is then treated with nitric acid to yield the final compound. This method has been shown to be efficient and reliable in producing high yields of the compound.
Scientific Research Applications
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol has been used in a wide range of scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been used in studies on the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, it has been used in studies on the treatment of diabetes, as it has been shown to have hypoglycemic effects.
properties
IUPAC Name |
1-[6-(hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(3-11)10-6(2-9-5)8(13)4-12/h2,8,11-13H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJBNTWELRNHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1CO)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699719 |
Source


|
| Record name | 1-[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol | |
CAS RN |
130443-94-6 |
Source


|
| Record name | 1-[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)






![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)